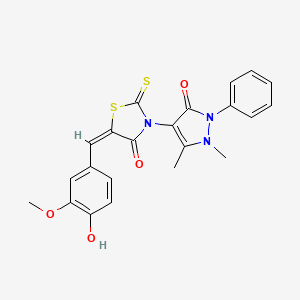

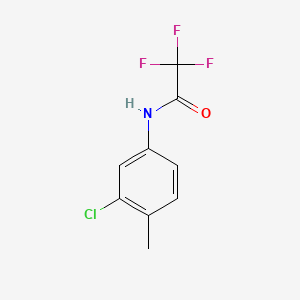

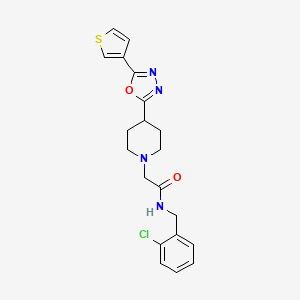

2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one is a novel molecule that appears to be structurally related to a class of compounds known for their cardiotonic properties. These compounds are of interest due to their potential therapeutic applications in the treatment of conditions such as congestive heart failure. The molecule contains a pyridazinone core, which is a common feature in compounds with positive inotropic and vasodilatory activities. Additionally, the presence of an oxadiazole ring and substituted phenyl groups suggests that it may have unique biological activities worth exploring.

Synthesis Analysis

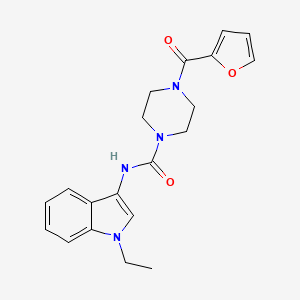

The synthesis of related compounds has been reported in the literature. For instance, a series of analogues of pyridazinone derivatives have been synthesized, which include modifications to the phenyl and dihydropyridazinone rings, resulting in compounds with enhanced biological activities . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the construction of the pyridazinone core followed by the introduction of the oxadiazole and phenyl substituents.

Molecular Structure Analysis

The molecular structure of related 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles has been studied using computational methods . These studies have shown that the pyridazine ring, oxadiazole, and phenyl ring tend to lie on the same plane, indicating a degree of conjugation that could affect the molecule's electronic properties and, consequently, its biological activity. The lack of symmetry in the molecule as a whole could also influence its interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, related compounds have been shown to undergo various chemical transformations. For example, isoxazolyl thioureas can react with bromopyruvate to yield a series of compounds, including oxadiazoles . These reactions typically involve the formation of intermediates such as acid hydrazides, which can then cyclize to form the desired oxadiazole ring. Such reactions are likely relevant to the synthesis and potential chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and pyridazinone derivatives have been explored, revealing relationships between thermodynamic properties such as heat capacity, entropy, and enthalpy with temperature . These properties are crucial for understanding the stability and reactivity of the compound. Although the exact properties of this compound are not detailed, it can be inferred that its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the oxadiazole and pyridazinone rings.

Applications De Recherche Scientifique

Antitubercular Activity

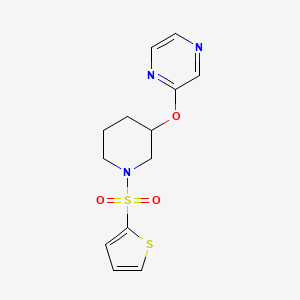

Oxadiazole derivatives, similar in structure to the specified compound, have demonstrated significant antitubercular activity against various strains of Mycobacterium tuberculosis. For instance, modifications to the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown in vitro efficacy comparable to that of isoniazid for M. tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 1–4 μM. This suggests that oxadiazole derivatives could be important for the design of new antitubercular compounds (Asif, 2014).

Biological Activities of Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives have been identified with a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This broad spectrum of activity makes them valuable scaffolds in drug development. The incorporation of oxadiazole moieties into drug candidates can significantly enhance their interaction with various biological targets through multiple weak interactions, thereby improving therapeutic efficacy (Verma et al., 2019).

COX-2 Inhibition by Pyridazinone Compounds

Pyridazinone derivatives, closely related to the specified compound, have been reported as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. A specific compound, ABT-963, demonstrated high selectivity and oral anti-inflammatory potency, suggesting the potential utility of pyridazinone derivatives in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).

Antimicrobial Properties

The antimicrobial activity of 1,3,4-oxadiazole derivatives has been extensively studied, with many new structures showing activity that exceeds known antibiotics. This highlights their potential as promising candidates for developing new antimicrobial drugs to combat resistance (Glomb & Świątek, 2021).

Propriétés

IUPAC Name |

2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-4-17-5-7-20(8-6-17)24-25-22(30-27-24)15-28-23(29)14-13-21(26-28)19-11-9-18(10-12-19)16(2)3/h5-14,16H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGKJRBPIMLEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)